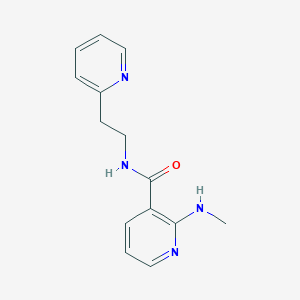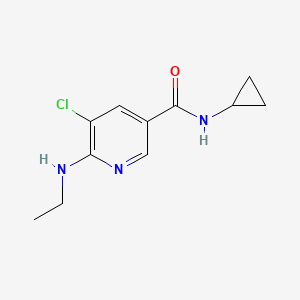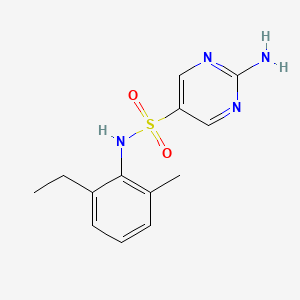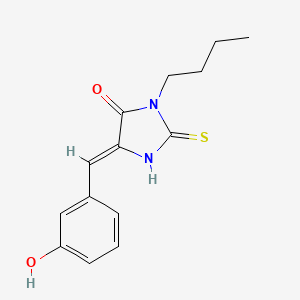
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various cellular processes. Specifically, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to modulate the activity of voltage-gated ion channels, which are important for the regulation of neuronal excitability. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have neuroprotective effects, which may be beneficial for the treatment of various neurological disorders.
Biochemical and Physiological Effects
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the promotion of neuroprotection, and the regulation of cell survival. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for the study of this protein. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, which may be useful for the study of various cellular processes. However, one of the limitations of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for further research on 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its accessibility for scientific research. Additionally, further studies on the mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may provide insights into its potential applications in the treatment of various neurological disorders. Finally, the development of more water-soluble derivatives of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves the reaction of 2-bromo-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide with methylamine in the presence of a palladium catalyst. This reaction results in the formation of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, which can be purified using standard chromatography techniques. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, cell survival, and neuroprotection.
Eigenschaften
IUPAC Name |
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-15-13-12(6-4-9-17-13)14(19)18-10-7-11-5-2-3-8-16-11/h2-6,8-9H,7,10H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUZJRGAKBNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)


![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)



